molecular formula C16H24N4O2 B5581482 N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B5581482
M. Wt: 304.39 g/mol
InChI Key: PTLIXPDJVPYDSS-GHRIWEEISA-N
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Description

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a methoxyphenyl group, a piperazine ring, and a propanamide moiety, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide typically involves the condensation of 2-methoxybenzaldehyde with 3-(4-methylpiperazin-1-yl)propanamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which is involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
  • N-[(E)-(4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
  • N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Uniqueness

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-19-9-11-20(12-10-19)8-7-16(21)18-17-13-14-5-3-4-6-15(14)22-2/h3-6,13H,7-12H2,1-2H3,(H,18,21)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLIXPDJVPYDSS-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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